An In-depth Technical Guide to 2-Chloro-3-oxopentyl acetate (CAS: 13051-49-5)
An In-depth Technical Guide to 2-Chloro-3-oxopentyl acetate (CAS: 13051-49-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-oxopentyl acetate, with the CAS number 13051-49-5, is a chlorinated organic compound that serves as a critical intermediate in various chemical syntheses.[1] Its structure incorporates both a ketone and an acetate functional group, contributing to its reactivity and utility as a building block in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
2-Chloro-3-oxopentyl acetate is also known by several synonyms, including 5-Acetoxy-3-chloro-2-pentanone and 3-Chloro-4-oxopentyl Acetate.[2][3] The compound is typically a pale yellow oil.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 13051-49-5 |
| Molecular Formula | C₇H₁₁ClO₃ |
| Molecular Weight | 178.61 g/mol [1][2][4] |
| IUPAC Name | (3-chloro-4-oxopentyl) acetate[1][5] |
| Canonical SMILES | CC(=O)C(CCOC(=O)C)Cl[1] |
| InChI Key | LQKQGYIKTRJVJF-UHFFFAOYSA-N[1][5] |
| European Community (EC) Number | 235-930-8[1] |
| DSSTox Substance ID | DTXSID10926767[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Liquid/Oil[1][3] |
| Boiling Point | 233 °C[4][6] |
| 105-107 °C @ 5 Torr[7] | |
| Density | 1.141 g/cm³[3][4] |
| 1.165 g/cm³ @ 20 °C[7] | |
| Flash Point | 95 °C[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol.[3] |
| Storage Temperature | Refrigerator, under inert atmosphere.[3] |
| Topological Polar Surface Area | 43.4 Ų[5] |
| Rotatable Bond Count | 5[5] |
| Heavy Atom Count | 11[5] |
| Hydrogen Bond Donors | 0[5] |
Experimental Protocols: Synthesis
The most significant and modern method for synthesizing 2-Chloro-3-oxopentyl acetate is through a fully continuous flow process. This method offers high efficiency, improved safety, and reduced reaction times compared to traditional batch synthesis.[1][8]
Continuous Flow Synthesis of 2-Chloro-3-oxopentyl acetate
This process involves two main chemical transformations: the chlorination of acetyl butyrolactone and a subsequent decarboxylation/acylation step.[1][8]
Materials:
Equipment:
-
Corrosion-resistant SiC flow reactor[9]
-
PTFE coiled reactors
-
Cross-mixer
-
Pumps for reagent delivery
-
Back-pressure regulator
-
Inline extraction unit
Experimental Procedure:
-
Chlorination:
-
Decarboxylation and Acylation:
-
Inline Extraction and Purification:
-
The output from the acylation reactor undergoes an inline extraction step to separate the desired product.
-
This continuous process avoids the need for intermediate purification or solvent exchange.[1]
-
Results:
-
This fully continuous process can achieve an isolated yield of 90% with a product purity of 96%.[1][8]
-
The total residence time for the entire synthesis is approximately 32 minutes.[1][8]
Caption: Continuous flow synthesis workflow for 2-Chloro-3-oxopentyl acetate.
Applications in Drug Development
The primary and most well-documented application of 2-Chloro-3-oxopentyl acetate is as a key intermediate in the synthesis of Vitamin B1 (thiamine).[1][4] Thiamine is an essential nutrient crucial for various metabolic processes in the human body.[1] The efficient synthesis of this intermediate directly contributes to more economical and streamlined production routes for Vitamin B1.[1]
Beyond vitamin synthesis, its reactive functional groups, including a chlorine atom amenable to substitution, a ketone group for condensation reactions, and a modifiable acetate group, make it a valuable building block in pharmaceutical chemistry for the synthesis of more complex, biologically active compounds.[1] It also has potential applications as an intermediate in the synthesis of agricultural chemicals.[4]
Caption: Role of 2-Chloro-3-oxopentyl acetate in the synthesis of Vitamin B1.
Chemical Reactivity and Structure-Activity Relationships
The reactivity of 2-Chloro-3-oxopentyl acetate is governed by its key functional groups:
-
Chlorine Atom: The presence of the chloro group allows for nucleophilic substitution reactions, enabling the introduction of various other functional groups.[1][4]
-
Ketone Group: The carbonyl group can participate in nucleophilic addition and condensation reactions, which are fundamental in forming carbon-carbon bonds.[1]
-
Acetate Group: The ester can be hydrolyzed under acidic or basic conditions or undergo transesterification to modify the molecule.[1][4]
These reactive sites make 2-Chloro-3-oxopentyl acetate a versatile intermediate for constructing a wide range of organic molecules.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.[3]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
GHS Pictogram:
-
GHS07 (Exclamation Mark)[3]
Signal Word:
-
Warning[3]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. This compound is intended for research and development use only and must be handled by technically qualified individuals.
References
- 1. engineering.org.cn [engineering.org.cn]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
